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Compound of Interest

Compound Name: Niobium(V) oxide

Cat. No.: B073970

Audience: Researchers, scientists, and drug development professionals.

Introduction Niobium pentoxide (Nb20s) is a transition metal oxide that has garnered significant
interest in various fields, including catalysis, electrochemistry, and biomedical applications, due
to its unique chemical and physical properties. A key characteristic of Nb2Os is its
polymorphism, meaning it can exist in several different crystalline structures or phases.[1][2]
The specific phase of Nb20s significantly influences its functionality.[3] X-ray diffraction (XRD)
is a powerful and non-destructive analytical technique indispensable for the characterization of
Nb20s. It provides detailed information about the material's crystallographic structure, phase
composition, crystallite size, and lattice strain, which are critical parameters for quality control
and material development.

Principle of X-ray Diffraction (XRD) X-ray diffraction is based on the constructive interference of
monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystalline
material, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs
when the scattered waves are in phase, which happens only at specific angles that satisfy
Bragg's Law:

nA = 2d sin(0)
where:

e nis an integer.
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e A\ is the wavelength of the X-rays.
e dis the spacing between atomic planes in the crystal lattice.
e 0O is the angle of incidence of the X-ray beam.

By scanning the sample over a range of angles (20) and recording the intensity of the diffracted
X-rays, an XRD pattern is generated. This pattern is a unique fingerprint of the material's
crystalline structure.

Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) Data
Acquisition

Objective: To obtain a high-quality XRD pattern from a powdered Nb20Os sample for phase
identification and structural analysis.

Materials and Equipment:

Nb20s powder sample

Powder X-ray diffractometer with a copper (Cu) X-ray source

Sample holder (zero-background sample holder recommended)

Mortar and pestle (agate recommended)

Spatula

Glass slide

Sample Preparation:

» Take a representative amount of the Nb20Os powder sample.

¢ Gently grind the powder in an agate mortar and pestle to ensure a fine, homogeneous
particle size and to minimize preferred orientation effects.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Carefully pack the powdered sample into the sample holder cavity. Use a spatula to ensure
the powder is flush with the surface of the holder.

e Use a glass slide to gently press and level the surface of the powder. A flat, smooth surface
is crucial for accurate data collection.

o Ensure the sample is sufficiently thick to absorb the X-ray beam completely.
Instrument Setup and Data Acquisition:
e Place the prepared sample holder into the diffractometer.

o Set up the instrument parameters for the scan. Typical parameters for Nb2Os analysis are
summarized in the table below.[4]

« Initiate the XRD scan. The instrument will rotate the sample and the detector to scan through
the desired range of 26 angles.

o Upon completion, save the raw data file for subsequent analysis.

Table 1: Typical XRD Instrument Parameters for Nb2Os Analysis
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Parameter Typical Value Purpose

Provides monochromatic

X-ray Source Cu Ka L.
X-ray radiation.
Standard wavelength for
Wavelength (\) 1.5406 A _
laboratory diffractometers.
Accelerating voltage for the X-
Voltage 40 kV
ray tube.
Current for the X-ray tube
Current 40 mA i
filament.
Covers the most characteristic
Scan Range (26) 10° - 80° diffraction peaks for Nb20s
phases.[4]
) The angular increment
Step Size 0.02°

between intensity readings.

| Scan Speed / Time per Step | 1-5°/min or 0.5-2 s | Determines the data collection time and
signal-to-noise ratio. |

Protocol 2: Data Analysis

Objective: To analyze the raw XRD data to determine the phase composition, crystallite size,
and lattice strain of the Nb2Os sample.

A. Phase Identification:
e Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, GSAS-II).

o Perform background subtraction and peak searching to identify the positions (20) and
intensities of the diffraction peaks.

o Compare the experimental peak positions and relative intensities with standard diffraction
patterns from a database, such as the Joint Committee on Powder Diffraction Standards
(JCPDS) or the International Centre for Diffraction Data (ICDD).
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« |dentify the crystalline phase(s) present in the sample by matching the experimental pattern
to reference cards.[5] Nb20s has several common polymorphs that are dependent on the
synthesis or calcination temperature.[1][6]

Table 2: Common Crystalline Phases of Nb20Os and JCPDS References

Typical
Common Crystal JCPDS Card .
Phase Name o Formation
Abbreviation System No.
Temperature
Pseudohexago Pseudohexago
TT-Nb20s 00-007-0061[7] 300-500 °C[1]
nal nal
_ _ 00-030-0873[1]
Orthorhombic T-Nb20s Orthorhombic 700-800 °C[1]

[6](8]

| Monoclinic | H-NbzOs | Monoclinic | 01-019-0862[9] | > 1000 °C[1] |

B. Crystallite Size Calculation (Scherrer Equation): The Scherrer equation relates the
broadening of a diffraction peak to the average size of the crystallites.[10] It is applicable for
crystallites in the nano-scale range (typically < 200 nm).[10]

Equation: D = (K*A) / (B * cos(0))

where:

D is the mean crystallite size.

K is the dimensionless shape factor (typically ~0.9).[7][11]

A is the X-ray wavelength (e.g., 1.5406 A for Cu Ka).[12]

B is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting
for instrumental broadening.[10][12]

0 is the Bragg angle in radians.[12]

Procedure:
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Select a prominent, well-defined diffraction peak from the pattern that is free from overlap.

Determine the FWHM (B) of the peak using the analysis software. Convert this value from
degrees to radians (3 [rad] = 3 [°] * Tt / 180).

Note the 20 position of the peak and calculate the Bragg angle 6 (6 = 26 / 2). Convert 6 to
radians.

Use the Scherrer equation to calculate the crystallite size, D.

C. Crystallite Size and Microstrain Analysis (Williamson-Hall Plot): The Williamson-Hall (W-H)

method is used to separate the contributions of crystallite size and lattice strain to the total
peak broadening.[13][14]

Equation: _total * cos(B) = (K * A/ D) + (4 * € * sin(0))

where:

_total is the total FWHM of the peak (in radians).

€ is the microstrain.

Other terms are as defined previously.

Procedure:

Determine the FWHM () and position (8) for multiple diffraction peaks across the 26 range.

Calculate 4 * sin(0) for each peak (this will be the x-axis).

Calculate (_total * cos(0) for each peak (this will be the y-axis).

Create a plot of 3_total * cos(0) vs. 4 * sin(8). This is the Williamson-Hall plot.[13][15][16]

Perform a linear fit to the data points.

The microstrain (€) is determined from the slope of the line.

The crystallite size (D) is calculated from the y-intercept (y-intercept = K * A/ D).[13]
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D. Rietveld Refinement: For a more comprehensive structural analysis, Rietveld refinement can
be performed. This is a powerful technique where an entire calculated XRD pattern is fitted to
the experimental data.[17][18] It allows for the precise determination of:

Lattice parameters (a, b, c, a, B, y).

Phase quantification in mixed-phase samples.

Atomic coordinates.

Site occupancy factors.

Crystallite size and microstrain.

This analysis requires specialized software (e.g., GSAS-II, FullProf) and a good initial structural
model.[4][17]
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Caption: Experimental workflow for the XRD characterization of Nb20Os.
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Caption: Phase transformation of Nb2Os with increasing temperature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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